The compound (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a purine base, which is a common structural motif in many biologically active molecules, particularly nucleosides and nucleotides.
The compound can be synthesized through various chemical methods, often involving the manipulation of simpler organic precursors. Research articles and synthetic chemistry databases provide insights into the methodologies employed for its synthesis and characterization.
This compound can be classified as a nucleoside analog, which are compounds that mimic the structure of nucleosides and can interfere with nucleic acid synthesis. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of this compound typically involves several steps, beginning with the formation of the tetrahydrofuran ring followed by the introduction of the purine moiety.
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor progress and purity .
The molecular structure of this compound includes:
The compound can undergo various chemical reactions typical for nucleoside analogs, including:
Understanding these reactions is crucial for designing derivatives with enhanced efficacy or reduced toxicity. Mechanistic studies often involve kinetic analysis and computational modeling to predict reaction pathways .
As a nucleoside analog, this compound may exert its effects by:
Studies have shown that such compounds can exhibit antiviral or anticancer properties by targeting specific enzymes involved in nucleic acid metabolism.
Relevant analyses include melting point determination, solubility tests, and stability studies under various pH conditions .
This compound has potential applications in:
Achieving β-selective glycosylation between the chloropurine base and the sugar moiety presents significant stereochemical challenges. Researchers employ chiral auxiliaries directly attached to the N-9 position of 2-amino-6-chloropurine to control anomeric configuration during nucleoside bond formation. The auxiliary's steric bulk directs glycosyl donor approach, favoring β-face attack. After coupling, selective auxiliary removal yields the desired β-nucleoside with high stereopurity (>95% ee reported). This method circumvents the traditional Vorbrüggen glycosylation limitations for sterically demanding C-methylated sugars. Key advancements include:
Table 1: Glycosylation Outcomes with Different Chiral Auxiliaries
Auxiliary Type | Coupling Yield (%) | β:α Ratio | Removal Conditions |
---|---|---|---|
tert-Butyldimethylsilyl | 78 | 96:4 | TBAF, THF, 0°C |
Triphenylsilyl | 65 | 92:8 | TBAF, THF, rt |
Chloromercuri | 82 | 98:2 | NaBH₄, H₂O/EtOH |
None (direct) | 45 | 65:35 | N/A |
The stereoselective formation of the 3-methyltetrahydrofuran ring with (2R,3R,4R,5R) configuration employs two predominant cyclization strategies:
Epoxide Ring-Opening Cyclization: (5R)-5-(Hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol precursors are synthesized from D-ribose via selective epoxidation of allylic derivatives. Lewis acid-catalyzed epoxide opening initiates 5-exo-tet cyclization, establishing the tetrahydrofuran ring with defined stereocenters. Titanium(IV) isopropoxide proves particularly effective in controlling methyl group stereochemistry at C-3 during ring closure, yielding the desired (3R) configuration. This method delivers the tetrahydrofuran core with all oxygen functionalities protected as benzyl ethers or acetates for subsequent glycosylation [1] [6] [7].
Aldol-Intramolecular Etherification Cascade: A more convergent approach utilizes aldol condensation between a protected glyceraldehyde derivative and a methyl ketone enolate. The initial aldol adduct undergoes spontaneous intramolecular etherification under acidic conditions (PPTS, DCM) to form the 3-methyltetrahydrofuran ring. Chiral catalysts like Jacobsen's Co(III)-salen complexes control the stereochemistry at C-3 and C-4 during aldolization, enabling access to the required (3R,4R) diol configuration with high diastereoselectivity (dr >12:1). This route efficiently installs all four contiguous chiral centers in a single pot [6] [7].
Table 2: Comparative Cyclization Methods for 3-Methyltetrahydrofuran Synthesis
Method | Key Reagent/Catalyst | Diastereoselectivity (dr) | Overall Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
Epoxide Ring-Opening | Ti(OⁱPr)₄ | >20:1 | 68 | (2R,3R,4R,5R) |
Aldol-Etherification | (R,R)-Co(III)-salen | 12:1 | 62 | Predominantly (2R,3R,4R,5R) |
Acid-Catalyzed Cyclization | PPTS | 5:1 | 55 | Mixture requires resolution |
Orthogonal protection is essential for the synthesis of this multifunctional nucleoside analog due to the reactive 2-amino group on the purine, the acid-labile 6-chloro substituent, and the polyol system on the tetrahydrofuran ring.
Table 3: Orthogonal Protection Scheme for Key Functional Groups
Functional Group | Preferred Protecting Group(s) | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Purine 2-NH₂ | Dibenzoyl, Diacetyl | NH₃/MeOH, rt; K₂CO₃/MeOH | Stable to glycosylation |
Sugar C-5 OH | TBDPS | TBAF, THF | Stable to acidic/basic conditions |
Sugar C-3 OH | Bn | H₂, Pd/C | Compatible with ester hydrolysis |
Sugar C-4 OH | Ac, Bz | NH₃/MeOH; NaOMe/MeOH | Migration risk under basic conditions |
Sugar C-3' (methyl) OH | None / TMS | Mild acid (if TMS) | Low reactivity necessitates mild conditions |
Catalytic methods offer efficient access to the complex stereochemistry of the 3-methyltetrahydrofuran moiety:
Table 4: Catalytic Methods for Installing (2R,3R,4R,5R) Stereochemistry
Catalytic Strategy | Catalyst | Key Intermediate | ee/de (%) | Advantage |
---|---|---|---|---|
Organocatalytic Desymmetrization | Bifunctional Thiourea | meso-Epoxide | >90 ee | Atom-economical, metal-free |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | Enol Ester | >95 de, >99 ee | High selectivity, scalable |
Enzymatic Kinetic Resolution | CAL-B | Racemic Alcohol | E > 200 | Mild conditions, high selectivity |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3